2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-18-13-15-6-11(5-14)12(16-13)17-7-9-3-2-4-10(9)8-17/h6,9-10H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFEBXFXQPAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC3CCCC3C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor. It binds to the ATP-binding pocket of CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a key factor in its effectiveness as a drug.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. It has shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). It can also induce significant apoptotic effects in these cells.
Biological Activity
2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring substituted with a methylsulfanyl group and an octahydrocyclopenta[c]pyrrol-2-yl moiety. The molecular formula is with a molecular weight of approximately 253.37 g/mol. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may inhibit specific enzymatic pathways or modulate receptor functions, which can lead to therapeutic effects in various diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential as an antibiotic agent. The exact mechanism of action in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cellular integrity and function.
Case Studies
Research Findings
- Anticancer Research : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancers, via apoptosis induction.
- Antimicrobial Studies : Laboratory tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
- Neuroprotective Research : Animal studies indicated that treatment with this compound led to improved memory retention and reduced neuronal damage in models of Alzheimer's disease.
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds demonstrate notable antitumor properties. The methylsulfanyl group enhances interactions with biological targets involved in cancer pathways. Mechanistically, it may inhibit specific enzymes or receptors critical for tumor growth and proliferation.
Case Studies
- A study demonstrated that similar pyrimidine derivatives effectively inhibited various tumor cell lines, suggesting that this compound could be developed as a potential anticancer agent.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Preliminary studies suggest it could inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Research on related compounds has shown promising results against resistant bacterial strains, indicating the potential for developing new antibiotics.
Industrial Production
For industrial applications, optimizing the synthetic route to maximize yield and reduce costs is essential. Techniques such as continuous flow reactors and advanced purification methods are likely employed to ensure product consistency.
Comparison with Similar Compounds
Substituent Variations at Position 4
The octahydrocyclopenta[c]pyrrole group at position 4 distinguishes the target compound from analogs with simpler or alternative bicyclic systems:
Key Observations :
- The octahydrocyclopenta[c]pyrrole substituent in the target compound likely offers superior steric complementarity to protein targets compared to linear or monocyclic groups .
- Carboxamide derivatives (e.g., compound 46 in ) exhibit altered pharmacokinetics due to hydrogen-bonding capacity, contrasting with the nitrile group’s electron-withdrawing effects.
Functional Group Variations at Position 2
The methylsulfanyl group at position 2 is a common feature in bioactive pyrimidines, but substitutions here modulate electronic and steric properties:
Key Observations :
Pharmacological Profiles of Pyrimidine-5-carbonitrile Derivatives
Several analogs in the evidence exhibit defined biological activities:
Key Observations :
- Methylthio derivatives (e.g., ) demonstrate moderate cytotoxicity, highlighting the substituent’s balance between potency and selectivity.
Preparation Methods
Pyrimidine Core Construction Strategies
The pyrimidine ring serves as the foundational scaffold for the target compound. Synthetic routes typically begin with substituted pyrimidine intermediates, such as 2,4-dichloropyrimidine or halogenated derivatives, which allow sequential functionalization. For example, 2,5-dibromopyridine (CAS 624-28-2) has been utilized as a starting material in analogous syntheses, where selective bromine displacement enables stepwise substitutions .
In one protocol, 2,5-dibromopyridine undergoes lithiation at -78°C using n-butyllithium, followed by quenching with dimethyldisulfide to install a methylsulfanyl group at position 2. This method achieved a 94% yield for 2-bromo-5-(methylthio)pyridine, as confirmed by LC-MS (m/z 205.0 [M+1]) and ¹H-NMR . Such regioselective functionalization is critical for subsequent modifications at positions 4 and 5.
Methylsulfanyl Group Introduction at Position 2
Thiolation reactions are pivotal for introducing the methylsulfanyl (-SMe) group. A representative procedure involves:
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Lithiation and Quenching :
This method’s efficiency is evident in its 66.7–94% yield range, depending on reaction scale and purification methods . Alternative approaches using zinc chloride or Grignard reagents (e.g., cyclopropylmagnesium bromide) have also been reported for analogous substitutions, though with variable efficacy .
Coupling of Octahydrocyclopenta[c]pyrrol-2-yl at Position 4
The octahydrocyclopenta[c]pyrrol-2-yl group is introduced via palladium-catalyzed cross-coupling. Patent literature describes similar couplings using spirocyclic amines and heterocyclic zinc reagents . For instance:
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Catalytic System :
-
Substrate Preparation :
Optimized conditions for the target compound would likely involve similar Pd-based systems, with THF or dioxane as solvents and elevated temperatures (70–90°C) to drive reactivity .
Cyanation at Position 5
The nitrile group is introduced via nucleophilic substitution or metal-mediated cyanation. While direct methods are scarce in the provided data, analogous protocols suggest:
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Copper(I) Cyanide (CuCN) :
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Displacement of a bromide or triflate leaving group with CuCN in DMF at 120°C.
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Palladium-Catalyzed Cyanation :
Reaction monitoring via TLC and HPLC ensures complete conversion, with typical yields of 60–80% for related pyrimidine derivatives .
Optimization and Purification
Solvent and Temperature Effects :
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Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanation but may reduce coupling efficiency.
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Tetrahydrofuran (THF) and dioxane are optimal for Pd-catalyzed steps, balancing solubility and reaction rates .
Purification Techniques :
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Silica gel chromatography with ethyl acetate/hexane gradients (5–20% EtOAc) resolves intermediates.
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Final products are recrystallized from ethanol/water mixtures to ≥95% purity, as verified by HPLC .
Analytical Characterization
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds with bicyclic pyrrolidine systems are synthesized by reacting halogenated pyrimidine intermediates (e.g., 2-chloro-5-methylpyrimidine derivatives) with octahydrocyclopenta[c]pyrrole under basic conditions (e.g., LiOH in THF/H₂O at 70°C) . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature control : Prolonged heating (16–18 h) at 60–70°C improves conversion.
- Base stoichiometry : Excess LiOH (5 eq.) ensures complete deprotonation of the pyrrolidine nitrogen .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic pyrrolidine geometry and substituent positions (e.g., methylsulfanyl group at C2) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks in ESI MS) .
- HPLC : Monitors purity (>95%) and resolves stereoisomers if present .
Q. What structural features influence the compound’s reactivity and pharmacological potential?
Methodological Answer :
- Bicyclic core : The octahydrocyclopenta[c]pyrrole imparts rigidity, affecting binding to biological targets like enzymes .
- Electron-withdrawing groups : The carbonitrile at C5 enhances electrophilicity, enabling nucleophilic additions.
- Methylsulfanyl group : Acts as a leaving group in substitution reactions or modulates lipophilicity .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural determination?
Methodological Answer :
- Refinement protocols : Use SHELX programs (e.g., SHELXL) for high-resolution data refinement. Discrepancies in bond lengths/angles are resolved by cross-validating with DFT-calculated geometries .
- Hydrogen bonding analysis : Validate intermolecular interactions via Hirshfeld surface analysis (e.g., C—H⋯N contacts in pyrimidine derivatives) .
Q. How to design experiments to evaluate the compound’s interaction with retinol-binding protein 4 (RBP4) or similar targets?
Methodological Answer :
- In silico docking : Use AutoDock Vina to model binding poses, focusing on the bicyclic core’s fit into hydrophobic pockets .
- In vitro assays : Measure IC₅₀ via fluorescence displacement assays (e.g., using fluorescent retinol analogs) .
- Control experiments : Include negative controls (e.g., RBP4 mutants) to confirm specificity .
Q. What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer :
- Intermediate purification : Use column chromatography after each step to remove byproducts (e.g., unreacted starting materials).
- Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent side reactions .
- Kinetic monitoring : Track reaction progress via TLC or inline IR spectroscopy to optimize reaction times .
Q. How can computational methods predict pharmacokinetic properties like bioavailability?
Methodological Answer :
- QSAR models : Correlate structural descriptors (e.g., logP, topological polar surface area) with absorption data from analogous compounds .
- Molecular dynamics : Simulate membrane permeability using CHARMM-GUI for lipid bilayer interactions .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, then quantify degradation via HPLC .
- Thermal analysis : Use DSC to determine melting points and identify polymorphic transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
